Flubromazolam,(8-bromo-6-(2-fluorophenyl)-1-methyl4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine) is a triazole analogue of the benzodiazepine flubromazepam,which are benzodiazepine (BZD) derivatives.Flubromazolam is composed of a benzene ring fused to a seven-membered 1,4-diazepine ring that is also fused to a 1,2,4 triazole ring. An alkyl methyl (-CH3) is attached at the 1-position of the triazole ring, a 2-fluorophenyl ring is attached at the 6-position of the diazapine ring, and a bromine is attached at the 8-position of the benzene ring. Flubromazolam has a molecular formula of C17H12BrFN4 and a molecular weight of 371.21 g/mol.
Benzodiazepines produce a variety of effects by binding to the benzodiazepine receptor site and magnifying the efficiency and effects of the neurotransmitter gamma aminobutyric acid (GABA) by acting on its receptors.[4] As this site is the most prolific inhibitory receptor set within the brain, its modulation results in the sedating (or calming effects) of flubromazepam on the nervous system. The anticonvulsant properties of benzodiazepines may be, in part or entirely, due to binding to voltage-dependent sodium channels rather than benzodiazepine receptors.Life-threatening adverse reactions have been observed at doses of only 3 mg of flubromazolam.
As a class of drugs,benzodiazepines produce central nervous system (CNS)depression and are commonly used to treat,panic disorders,anxiety and insomnia. The United States Food and DrugAdministration has not approved Flubromazolam for therapeutic use.
The long half-life may increase the risk of harm and complicate clinical management compared with shorter acting benzodiazepines. Reflecting its high potency ,doses of flubromazolam are typically low (0.15–0.40 mg) and it is usually taken orally as a liquid or tablet, although rectal, nasal, sublingual and inhaled routes of administration are also described.The effects of flubromazolam are reversed by the benzodiazepine antagonist flumazenil, although due to the long half-life of flubromazolam, patients can return to a comatose state when the effect of flumazenil wears off.A single dose of 0.5 mg flubromazolam resulted in pharmacological effects (strong sedation and partial amnesia) lasting more than 24 hours, with reports on online forums and published case reports demonstrating that effects from a single dose can last several days.No preclinical or clinical studies were found that describe abuse liability or dependence potential of flubromazolam, although reports from online sources describe severe withdrawal symptoms, loss of control over use and rapid onset of tolerance. Limited information is available on the prevalence of use, and as flubromazolam is often consumed in falsified medicines it may often be consumed unintentionally.
It is worth noting that the sudden discontinuation of benzodiazepines can be potentially dangerous or life-threatening for individuals using regularly for extended periods of time, sometimes resulting in seizures or death. It is highly recommended to taper one's dose by gradually lowering the amount taken each day for a prolonged period of time instead of stopping abruptly.